Cas no 1226437-64-4 (1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide)

1-Cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide is a specialized organic compound featuring a cyclopropane core functionalized with a cyano group and a carboxamide moiety linked to a 3-phenyl-1,2,4-oxadiazole scaffold. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical research, particularly as a versatile intermediate or pharmacophore. The presence of the oxadiazole ring enhances stability and binding affinity, while the cyano and carboxamide groups offer sites for further derivatization. Its rigid cyclopropane framework may contribute to conformational constraint, improving selectivity in target interactions. Suitable for applications in drug discovery, this compound demonstrates synthetic flexibility and compatibility with diverse reaction conditions.
1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide structure
1226437-64-4 structure
商品名:1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide
CAS番号:1226437-64-4
MF:C14H12N4O2
メガワット:268.2706823349
CID:6511821

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide
    • 1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
    • インチ: 1S/C14H12N4O2/c15-9-14(6-7-14)13(19)16-8-11-17-12(18-20-11)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,19)
    • InChIKey: CUFYVAOWIKVINK-UHFFFAOYSA-N
    • ほほえんだ: C1(C#N)(C(NCC2ON=C(C3=CC=CC=C3)N=2)=O)CC1

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5847-0008-2mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
2mg
$59.0 2023-09-09
Life Chemicals
F5847-0008-20μmol
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
20μmol
$79.0 2023-09-09
Life Chemicals
F5847-0008-5μmol
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
5μmol
$63.0 2023-09-09
Life Chemicals
F5847-0008-30mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
30mg
$119.0 2023-09-09
Life Chemicals
F5847-0008-10μmol
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
10μmol
$69.0 2023-09-09
Life Chemicals
F5847-0008-3mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
3mg
$63.0 2023-09-09
Life Chemicals
F5847-0008-20mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
20mg
$99.0 2023-09-09
Life Chemicals
F5847-0008-25mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
25mg
$109.0 2023-09-09
Life Chemicals
F5847-0008-5mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
5mg
$69.0 2023-09-09
Life Chemicals
F5847-0008-4mg
1-cyano-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropane-1-carboxamide
1226437-64-4
4mg
$66.0 2023-09-09

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide 関連文献

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamideに関する追加情報

Introduction to 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide (CAS No: 1226437-64-4)

1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1226437-64-4, belongs to a class of molecules that integrate cyclopropane moieties with heterocyclic systems, which are known to enhance binding affinity and selectivity in drug design. The presence of a cyano group and a phenyl-substituted 1,2,4-oxadiazole ring further contributes to its molecular complexity and functionality.

The structural framework of 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide positions it as a promising candidate for further exploration in medicinal chemistry. The cyclopropane ring is a key structural element in many bioactive molecules due to its rigid three-membered carbon scaffold, which can effectively engage with biological targets in a preorganized manner. This rigidity often leads to increased binding affinity and improved pharmacokinetic properties compared to linear or branched analogs.

Moreover, the 3-phenyl-substituted 1,2,4-oxadiazole moiety introduces additional electronic and steric features that can modulate the compound's interactions with biological receptors. Oxadiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl group further enhances the compound's lipophilicity and electronic properties, making it a versatile scaffold for drug development.

The cyano group at the nitrogen position of the amide linkage not only contributes to the overall polarity of the molecule but also serves as a potential site for further chemical modifications. Cyano groups are frequently employed in medicinal chemistry due to their ability to influence both electronic distribution and metabolic stability. This feature makes 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide a valuable intermediate for synthesizing more complex derivatives with tailored biological profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. The integration of machine learning algorithms has further accelerated the process of identifying promising drug candidates by analyzing large datasets of bioactive molecules. In this context, 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide has been modeled against various biological targets, revealing potential interactions with enzymes and receptors involved in critical disease pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic system efficiently. These synthetic strategies not only enhance the scalability of production but also allow for the introduction of diverse functional groups at strategic positions within the molecule.

One of the most compelling aspects of 1-cyano-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylcyclopropane-1-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory diseases and cancer progression. The ability to modulate these enzymatic pathways offers a promising therapeutic approach for developing novel treatments with improved efficacy and reduced side effects.

The pharmacokinetic profile of 1226437-64-4 is another critical area of investigation. Studies have shown that compounds with cyclopropane rings often exhibit favorable pharmacokinetic properties due to their enhanced solubility and metabolic stability. Additionally, the presence of polar functional groups like the cyano group can influence drug absorption and distribution within the body. These factors make 1226437-64-4 an attractive candidate for further development into an orally bioavailable therapeutic agent.

In conclusion, 1-cyano-N-(3-phenoxy)-N-methylcyclopentanecarboxamide (CAS No: 1226437) represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising biological activities position it as a valuable asset in the search for novel therapeutic agents. As research continues to uncover new applications for this compound, 1226437 is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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